molecular formula C8H5F2NO4 B7826361 4-(Difluoromethoxy)-3-nitrobenzaldehyde

4-(Difluoromethoxy)-3-nitrobenzaldehyde

Cat. No. B7826361
M. Wt: 217.13 g/mol
InChI Key: UCNDXESPXKOMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H5F2NO4 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectral Analysis and Molecular Structure

A study by Karunakaran and Balachandran (2012) investigated the FT-IR and FT-Raman spectra of a similar compound, 4-chloro-3-nitrobenzaldehyde, to understand its molecular structure and stability. This research demonstrates how spectral analysis can be used for compounds like 4-(Difluoromethoxy)-3-nitrobenzaldehyde to analyze their molecular properties (Karunakaran & Balachandran, 2012).

Analytical Chemistry Applications

Luo et al. (2018) developed an HPLC-UV derivatization analysis method for 4-nitrobenzaldehyde, a related compound. This highlights the potential of this compound in analytical chemistry, especially in controlling potential genotoxic impurities in drug substances (Luo et al., 2018).

Organic Synthesis and Catalysis

Zha et al. (2010) discussed the chemoselective benzylation and allylation of 4-nitrobenzaldehyde, illustrating the compound's potential in organic synthesis. This could suggest similar applications for this compound in selective chemical synthesis and catalysis (Zha et al., 2010).

Radiopharmaceuticals Development

Orlovskaja et al. (2016) synthesized fluorine-18 labeled derivatives of nitrobenzaldehydes for radiopharmaceutical applications. This suggests that this compound could be valuable in developing radiopharmaceuticals for imaging and diagnostic purposes (Orlovskaja et al., 2016).

Environmental and Biodegradation Studies

Research by Haigler and Spain (1993) on Pseudomonas spp. biodegradation of 4-nitrotoluene, a compound related to 4-nitrobenzaldehyde, indicates potential biodegradation pathways for this compound, relevant in environmental chemistry (Haigler & Spain, 1993).

Nanotechnology and Catalysis

Li et al. (2014) investigated the use of gold nanoclusters in the chemoselective hydrogenation of nitrobenzaldehyde. This research opens the possibility for this compound to be used in nanotechnology and catalysis applications (Li et al., 2014).

properties

IUPAC Name

4-(difluoromethoxy)-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-5(4-12)3-6(7)11(13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNDXESPXKOMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 4-Difluoromethoxybenzaldehyde (1.7 g, 10 mmol) was dissolved in concentrated sulfuric acid (8 mL) at 0 ° C. followed by dropwise addition of 70 % nitric acid (1,1 mL).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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